(R)-2,3-Dihydroxypropanal-d4 chemical properties
(R)-2,3-Dihydroxypropanal-d4 chemical properties
An In-depth Technical Guide to the Chemical Properties of (R)-2,3-Dihydroxypropanal-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of (R)-2,3-Dihydroxypropanal-d4, a deuterated form of (R)-glyceraldehyde. Due to the limited availability of experimental data for the deuterated compound, this document also includes data for the non-deuterated analogue, (R)-(+)-2,3-Dihydroxypropanal, to provide a comparative reference. This information is crucial for applications in metabolic research, drug development, and as a tracer in various biochemical assays.
Chemical Properties and Data
The incorporation of deuterium into molecules like (R)-2,3-Dihydroxypropanal is a key strategy in drug development to alter pharmacokinetic and metabolic profiles.[1] (R)-2,3-Dihydroxypropanal-d4 serves as a stable isotope-labeled internal standard for mass spectrometry-based studies. The following tables summarize the key chemical and physical properties.
Table 1: Properties of (R)-2,3-Dihydroxypropanal-d4 and Related Compounds
| Property | (R)-2,3-Dihydroxypropanal-d4 | DL-Glyceraldehyde-d4 | (R)-(+)-2,3-Dihydroxypropanal | DL-Glyceraldehyde |
| Synonyms | (R)-Glyceraldehyde-d4 | - | D-(+)-Glyceraldehyde | DL-Glyceric aldehyde |
| Molecular Formula | C₃H₂D₄O₃ | C₃H₂D₄O₃ | C₃H₆O₃ | C₃H₆O₃ |
| Molecular Weight | 94.10 g/mol [2] | 94.10 g/mol [2] | 90.08 g/mol [3][4] | 90.08 g/mol [5] |
| CAS Number | Not available | Not available | 453-17-8 | 56-82-6[1][5] |
Table 2: Physicochemical Properties of Non-Deuterated Glyceraldehyde
| Property | (R)-(+)-2,3-Dihydroxypropanal | DL-Glyceraldehyde |
| Physical Description | Light brown viscous liquid | Tasteless crystals, white to off-white powder[5] |
| Melting Point | 145 °C[4] | 145 °C[5] |
| Boiling Point | 140-150 °C at 0.8 mmHg | 140-150 °C at 0.8 mmHg[1] |
| Density | ~1.455 g/cm³ | 1.455 g/cm³[5] |
| Solubility in Water | Soluble | 3 g in 100 ml at 18 °C[5], 50 mg/mL |
| Optical Rotation | [α]D²⁵ +8.7° (c=2 in H₂O)[5] | Not applicable |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of deuterated glyceraldehyde are critical for its application in research. The following protocols are generalized from modern techniques for aldehyde deuteration and analysis.
Synthesis of (R)-2,3-Dihydroxypropanal-d4 via N-Heterocyclic Carbene (NHC) Catalysis
This method is adapted from established protocols for the C-1 deuteration of aldehydes using D₂O as the deuterium source.
Objective: To achieve high-efficiency deuterium incorporation at the C-1 position of (R)-2,3-Dihydroxypropanal.
Materials:
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(R)-2,3-Dihydroxypropanal (or a protected precursor)
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N-Heterocyclic Carbene (NHC) catalyst (e.g., a triazolium salt)
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Deuterium oxide (D₂O, 99.9%)
-
Anhydrous organic solvent (e.g., THF, DCM)
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Base (e.g., DBU, K₂CO₃)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the NHC precursor (e.g., 5 mol%) and a base (e.g., 5 mol%) in the chosen anhydrous organic solvent.
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Reaction Initiation: Add the (R)-2,3-Dihydroxypropanal substrate to the flask.
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Deuterium Exchange: Add an excess of D₂O to the reaction mixture.
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Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aldehydic proton signal.
-
Work-up: Upon completion, quench the reaction with H₂O. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting (R)-2,3-Dihydroxypropanal-d4 by column chromatography on silica gel.
Quantification of Glyceraldehyde by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines the analysis of glyceraldehyde concentration, which can be applied to both deuterated and non-deuterated forms.
Objective: To quantify the concentration of glyceraldehyde in a sample.
Materials:
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Glyceraldehyde sample
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Internal standard (e.g., sorbitol)
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Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)
-
Anhydrous pyridine
-
GC-FID system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Sample Preparation: Lyophilize the aqueous sample containing glyceraldehyde to dryness.
-
Derivatization: Add a solution of the internal standard in anhydrous pyridine to the dried sample. Add the derivatization agent, cap the vial tightly, and heat at 70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
GC-FID Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-FID.
-
GC Conditions: Use a temperature program suitable for separating the TMS-derivatized sugars (e.g., initial temperature of 150 °C, ramp to 250 °C at 3 °C/min, and hold for 5 minutes).
-
Detection: The flame ionization detector will detect the eluted compounds.
-
-
Quantification: Identify the glyceraldehyde peak based on its retention time relative to the internal standard. Calculate the concentration based on a pre-established calibration curve of known glyceraldehyde concentrations.[6]
Signaling Pathways and Biological Relevance
(R)-glyceraldehyde is a key intermediate in several metabolic pathways, most notably in carbohydrate metabolism. Its deuterated form is an invaluable tool for tracing these pathways.
Metabolic Fate of (R)-Glyceraldehyde
(R)-Glyceraldehyde can be metabolized through several routes within the cell. The primary pathways involve its conversion into intermediates of glycolysis.[2]
References
- 1. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 2. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (+)-Glyceraldehyde | C3H6O3 | CID 79014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glyceraldehyde [drugfuture.com]
- 6. An alternative approach for quantification of glyceraldehyde and dihydroxyacetone as trimethylsilyl derivatives by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
